2-(Hydroxymethyl)hexanoic acid
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Overview
Description
2-(Hydroxymethyl)hexanoic acid is an organic compound with the molecular formula C7H14O3. It is a carboxylic acid that features a hydroxymethyl group attached to the second carbon of a hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)hexanoic acid can be achieved through several methods. One common approach involves the reduction of 2-(bromomethyl)hexanoic acid using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in solvents like methanol, ethanol, or tetrahydrofuran under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of hexanoic acid derivatives, followed by reduction and purification steps. The process is optimized for large-scale production to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol, yielding a primary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are employed in substitution reactions.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid with a similar structure but an ethyl group instead of a hydroxymethyl group.
Hexanoic acid: A simpler carboxylic acid without any substituents on the carbon chain.
2-Hydroxyhexanoic acid: A compound with a hydroxyl group attached to the second carbon, similar to 2-(Hydroxymethyl)hexanoic acid.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a carboxyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)hexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
ICBHDGOFKNWYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)C(=O)O |
Origin of Product |
United States |
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